N-(2,4-dichlorobenzyl)-N'-styrylurea
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Overview
Description
N-(2,4-dichlorobenzyl)-N’-styrylurea is an organic compound that features a urea linkage between a 2,4-dichlorobenzyl group and a styryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorobenzyl)-N’-styrylurea typically involves the reaction of 2,4-dichlorobenzyl chloride with styrylurea under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds through nucleophilic substitution, where the chloride group is replaced by the urea linkage.
Industrial Production Methods
Industrial production of N-(2,4-dichlorobenzyl)-N’-styrylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorobenzyl)-N’-styrylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the 2,4-dichlorobenzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2,4-dichlorobenzyl)-N’-styrylurea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential antimicrobial properties make it a candidate for biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2,4-dichlorobenzyl)-N’-styrylurea exerts its effects involves interactions with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to proteins or nucleic acids. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with microbial cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties.
2,4-Dichlorobenzyl chloride: Used as an intermediate in organic synthesis.
2,4-Dichlorobenzoic acid: Utilized in the production of herbicides and pharmaceuticals.
Uniqueness
N-(2,4-dichlorobenzyl)-N’-styrylurea is unique due to its specific combination of the 2,4-dichlorobenzyl and styryl groups linked by a urea moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-[(Z)-2-phenylethenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O/c17-14-7-6-13(15(18)10-14)11-20-16(21)19-9-8-12-4-2-1-3-5-12/h1-10H,11H2,(H2,19,20,21)/b9-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLWPOYDLHJPLJ-HJWRWDBZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CNC(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\NC(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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